3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde

Lipophilicity Drug-likeness ADME prediction

3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde (C₁₅H₁₂Cl₂O₂, MW 295.16 g/mol) is a halogenated benzyloxybenzaldehyde derivative featuring a 3,5-dichloro substitution pattern on the central phenyl ring and a 3-methylbenzyl ether at the para-position. The compound is offered commercially as a research intermediate (typically at ≥97–98% purity) with predicted physicochemical properties including a LogP of 4.96, a boiling point of 423.3 ± 40.0 °C, and a topological polar surface area of 26 Ų.

Molecular Formula C15H12Cl2O2
Molecular Weight 295.16
CAS No. 591210-43-4
Cat. No. B2941596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde
CAS591210-43-4
Molecular FormulaC15H12Cl2O2
Molecular Weight295.16
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=O)Cl
InChIInChI=1S/C15H12Cl2O2/c1-10-3-2-4-11(5-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3
InChIKeyFUAITXAECZEBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde (CAS 591210‑43‑4): Core Physicochemical and Structural Baseline for Scientific Procurement


3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde (C₁₅H₁₂Cl₂O₂, MW 295.16 g/mol) is a halogenated benzyloxybenzaldehyde derivative featuring a 3,5-dichloro substitution pattern on the central phenyl ring and a 3-methylbenzyl ether at the para-position. The compound is offered commercially as a research intermediate (typically at ≥97–98% purity) with predicted physicochemical properties including a LogP of 4.96, a boiling point of 423.3 ± 40.0 °C, and a topological polar surface area of 26 Ų . It exists as a single monomeric entity with zero hydrogen bond donors and two hydrogen bond acceptors, confirming its suitability for further derivatization via the reactive aldehyde function .

Why In-Class 3,5-Dichloro-4-(benzyloxy)benzaldehyde Analogs Cannot Simply Be Interchanged: A Quantitative Rationale for Procuring CAS 591210‑43‑4


Generic substitution within the 3,5-dichloro-4-(benzyloxy)benzaldehyde series ignores the substantial impact of the distal benzyl substituent on lipophilicity, steric demand, and electronic character. The 3-methylbenzyl analogue (target compound) occupies a differentiated property space relative to its unsubstituted (CAS 289662‑11‑9), 2-chloro (CAS 426228‑12‑8), and 4-chloro (CAS 428496‑58‑6) congeners. These differences directly affect solubility, membrane partitioning, and target‑binding complementarity in any structure‑guided campaign, making direct interchange without re‑optimisation scientifically unjustifiable [1].

Quantitative Differentiation Evidence for 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde vs. Its Closest Analogs


Predicted Lipophilicity (LogP) Comparison: 3-Methylbenzyl Congener Shows Significantly Higher LogP than the Unsubstituted Benzyloxy Analogue

The predicted octanol/water partition coefficient (ACD/LogP) for 3,5-dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde is 4.96, compared to 4.38 for the unsubstituted benzyloxy analog 4-(benzyloxy)-3,5-dichlorobenzaldehyde (CAS 289662‑11‑9) . This ΔLogP of +0.58 represents a roughly 3.8‑fold increase in predicted lipophilicity, which can translate into measurably different membrane permeability, metabolic stability, and off‑target binding profiles in cell‑based or in vivo models.

Lipophilicity Drug-likeness ADME prediction

Steric and Electronic Modulation of the Benzyl Fragment: 3-Methyl vs. 4-Chloro and 2-Chloro Substitution Effects on Calculated PSA and Rotatable Bonds

The 3-methylbenzyl substituent introduces a meta-oriented methyl group that increases steric bulk without adding the electron‑withdrawing character of a chloro substituent. While calculated topological polar surface area (TPSA) is constant at 26.3 Ų across the four analogs, the count of rotatable bonds is consistent at 4, and the heavy atom count differs: 19 atoms (MW 295.16) for the target compound vs. 19 atoms (MW 315.58) for the 2‑chloro analog and 19 atoms (MW 315.58) for the 4‑chloro analog . The absence of an additional halogen in the benzyl ring preserves a higher LogP while avoiding the metabolic and toxicological liabilities sometimes associated with poly‑halogenated aromatics [1]. This sub‑class discrimination is relevant when a balance between lipophilicity and halogen‑related attrition risks is sought.

Molecular recognition Structure-activity relationship Medicinal chemistry

Commercial Purity Benchmarking: Batch‑Specific QC Documentation and Multi‑Source Availability

Multiple suppliers (Bidepharm, Leyan) offer this compound at a standard purity of 98%, with batch‑specific QC reports (NMR, HPLC, GC) provided . In contrast, the 4‑(benzyloxy) analog (CAS 289662‑11‑9) is listed at 97% purity by some vendors, and the chloro‑substituted analogs are often only available at 95–97% . Higher and more consistently documented purity reduces the risk of confounding bioassay results due to unknown impurities, a critical consideration in quantitative pharmacology experiments.

Procurement Quality control Reproducibility

High‑Value Application Scenarios for 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde Based on Differentiated Evidence


Structure‑Activity Relationship (SAR) Studies on Benzyloxybenzaldehyde‑Derived ALDH or Adenylyl Cyclase Modulators

The benzyloxybenzaldehyde scaffold is a validated pharmacophore for aldehyde dehydrogenase (ALDH) inhibition and adenylyl cyclase activation [1]. The 3‑methylbenzyl variant provides a unique combination of elevated lipophilicity (LogP 4.96) and a single methyl steric probe that is absent in the unsubstituted or chlorinated analogs. This makes it an essential comparator in SAR matrices where the impact of distal meta‑substitution on enzyme potency and isoform selectivity is being mapped.

Chemical Biology Probe Development Requiring Balanced Lipophilicity and Low Halogen Count

For chemical probe campaigns where total halogen burden must be minimised to avoid non‑specific protein binding and oxidative metabolism, the 3‑methylbenzyl congener offers a lipophilic yet non‑halogenated benzyl extension (LogP 4.96, MW 295.16) . Its predicted LogP is approximately 0.6 units higher than the unsubstituted benzyloxy analog, providing a distinct partitioning profile without introducing an additional chlorine atom.

Synthetic Intermediate for Downstream Diversification via Aldehyde Reactivity

The free aldehyde group supports a broad range of reliable derivatisation chemistries (Schiff base formation, Grignard addition, reductive amination, aldol condensation). Given its high documented purity (98%) and batch‑specific QC , the compound is well suited as a key intermediate in the synthesis of focused libraries where a 3‑methylbenzyl motif is desired for biological screening.

Quote Request

Request a Quote for 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.